molecular formula C10H16O B8466012 8-Methylnon-2-ynal CAS No. 62088-68-0

8-Methylnon-2-ynal

Cat. No. B8466012
M. Wt: 152.23 g/mol
InChI Key: KWPAANRYBVECAS-UHFFFAOYSA-N
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Patent
US04001454

Procedure details

One gm. (0.007 mole) of 8-methylnon-2-yn-1-al, 10 gm. (0.1 mole) of trimethylorthoformate and 0.2 g of para-toluene-sulfuric acid were distilled. Methyl formate and methyl alcohol were collected. The solution was diluted with 15 ml of water and extracted with ether. The ether solution was washed with 5% sodium bicarbonate, and then water. The ether extract was dried over sodium sulfate, concentrate and distilled under vacuum to give 1,1-dimethoxy-8-methyl-non-2-yne.
Quantity
0.007 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
[Compound]
Name
para-toluene-sulfuric acid
Quantity
0.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[C:8]C=O.[CH3:12][O:13][CH:14](OC)[O:15][CH3:16]>>[CH3:12][O:13][CH:14]([O:15][CH3:16])[C:8]#[C:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]([CH3:11])[CH3:1]

Inputs

Step One
Name
Quantity
0.007 mol
Type
reactant
Smiles
CC(CCCCC#CC=O)C
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC(OC)OC
Name
para-toluene-sulfuric acid
Quantity
0.2 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methyl formate and methyl alcohol were collected
ADDITION
Type
ADDITION
Details
The solution was diluted with 15 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether solution was washed with 5% sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(C#CCCCCC(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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